molecular formula C22H18N4OS B1503775 Axitinib-13CD3

Axitinib-13CD3

Cat. No.: B1503775
M. Wt: 390.5 g/mol
InChI Key: RITAVMQDGBJQJZ-QUYHSVBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Axitinib-13C-d3 involves the incorporation of stable isotopes of carbon and deuterium into the axitinib molecule. This is typically achieved through synthetic routes that involve the use of labeled precursors. The reaction conditions often include the use of solvents like acetonitrile, dimethyl sulfoxide, and methanol . Industrial production methods for isotopically labeled compounds like Axitinib-13C-d3 are highly specialized and involve rigorous quality control to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Axitinib-13C-d3, like its parent compound axitinib, undergoes various chemical reactions. These include:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically derivatives of axitinib with modified functional groups .

Scientific Research Applications

Axitinib-13C-d3 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an internal standard in mass spectrometry for the accurate quantification of axitinib in biological samples . This is crucial for pharmacokinetic studies and drug metabolism research. Additionally, axitinib and its labeled versions are used in cancer research to study their effects on tumor growth and angiogenesis .

Comparison with Similar Compounds

Axitinib-13C-d3 is unique due to its isotopic labeling, which makes it particularly useful as an internal standard in analytical methods. Similar compounds include:

Axitinib-13C-d3 stands out due to its specific use in precise quantification and its role in enhancing the accuracy of pharmacokinetic studies .

Properties

Molecular Formula

C22H18N4OS

Molecular Weight

390.5 g/mol

IUPAC Name

2-[[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]sulfanyl]-N-(trideuterio(113C)methyl)benzamide

InChI

InChI=1S/C22H18N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26)/b12-9+/i1+1D3

InChI Key

RITAVMQDGBJQJZ-QUYHSVBSSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])NC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)/C=C/C4=CC=CC=N4

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4

Origin of Product

United States

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